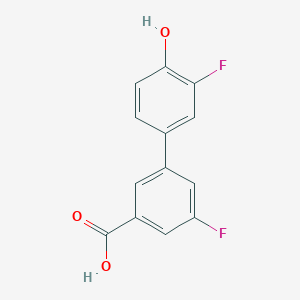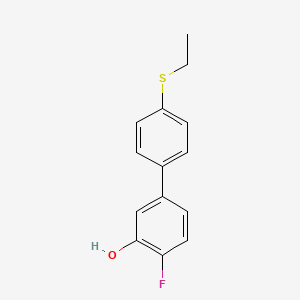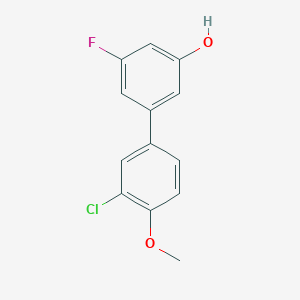
3-Fluoro-5-(naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% (3F5N-95) is an organofluorine compound that has been widely studied in recent years due to its potential applications in scientific research. It is a white, odorless, crystalline solid that is soluble in most organic solvents. 3F5N-95 has a variety of properties that make it an attractive option for use in laboratory experiments, including its high solubility, low toxicity, and low cost.
Applications De Recherche Scientifique
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been widely studied due to its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as fluoroalkyl-substituted naphthalenes. It has also been used as a catalyst in the synthesis of novel organic compounds, as well as in the synthesis of pharmaceuticals. Additionally, 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that the fluorine atom in the molecule plays a key role in its activity. Fluorine is an electron-withdrawing group, which can increase the reactivity of the molecule by decreasing the electron density at the reaction site. This increased reactivity can lead to increased reactivity of the substrate molecules, which can then lead to increased catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% are not yet well understood. However, it is believed that the fluorine atom in the molecule may interact with proteins and other biomolecules, leading to changes in their structure and function. Additionally, 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been shown to be a potent inhibitor of certain enzymes, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% for use in laboratory experiments is its low cost and high solubility in most organic solvents. Additionally, it has a low toxicity, making it safe to handle and use in experiments. However, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, the purity of the compound can vary depending on the synthesis method used, which may lead to unexpected results in experiments.
Orientations Futures
There are a number of potential future directions for research on 3-Fluoro-5-(naphthalen-1-yl)phenol, 95%. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further research could be done to explore its potential therapeutic applications. Finally, further research could be done to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Méthodes De Synthèse
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% can be synthesized from a variety of starting materials, including naphthalene, fluoroacetic acid, and ethanol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The most common method involves the reaction of naphthalene with fluoroacetic acid in the presence of ethanol. The reaction is typically carried out at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
3-fluoro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPUAUEIZKNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)
![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)

